4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol
Overview
Description
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
Research has demonstrated that derivatives of antipyrine, similar to 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol, exhibit unique optical properties useful in materials science. For instance, the synthesis of antipyrine derivatives and their characterization reveal significant insights into their amorphous nature and optical absorption behaviors. These compounds show potential for applications in photonic devices due to their π→π* transitions and n→π* transitions, indicating a wide range of utility in optical applications (El-Ghamaz et al., 2017).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, related closely to this compound, has shown their potential as corrosion inhibitors. These compounds' efficiency as inhibitors is related to their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. This suggests their utility in protecting metals from corrosion, which is crucial in industrial applications (Wang et al., 2006).
Luminescent Properties
The synthesis and characterization of specific pyrazole derivatives highlight their luminescent properties. These properties are explored through single-crystal X-ray diffraction and density functional theory (DFT), indicating their potential in creating luminescent materials for technological applications, such as in the development of new lighting and display technologies (Tang et al., 2014).
Antimicrobial and Antitumor Activities
Studies have also revealed the antimicrobial and antitumor potentials of pyrazolone derivatives. Microwave-assisted synthesis has led to the creation of compounds with significant antioxidant, antitumor, and antimicrobial activities. This suggests their application in developing new therapeutic agents for treating cancer and infections (El‐Borai et al., 2013).
Coordination Chemistry
Research into the coordination of pyrazolone derivatives with metals has opened new avenues in the field of coordination chemistry. These studies provide insights into the structural and electronic properties of metal complexes with pyrazolone derivatives, which are relevant for catalysis, material science, and the synthesis of novel coordination compounds (Kovalchukova et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetMycobacterium tuberculosis strain and Leishmania aethiopica clinical isolate .
Mode of Action
A molecular simulation study of a similar compound showed that it has a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong H-bonding interactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities such asantibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is asolid , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have shown potentantipromastigote activity and inhibition effects against Plasmodium berghei , suggesting that the compound may have similar effects.
Action Environment
It is known that the compound ishighly soluble in water and other polar solvents , which may influence its action in different environments.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-18(12-15-8-10-17(21)11-9-15)14(2)20(19-13)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWPFKGGKBQIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333344 | |
Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318284-32-1 | |
Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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